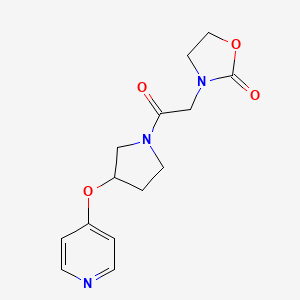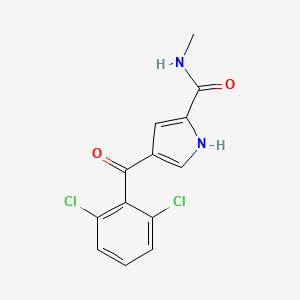
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide, also known as BTCP, is a synthetic compound that belongs to the indole family of chemicals. BTCP is a potent and selective dopamine reuptake inhibitor that has been used in scientific research for its psychoactive effects.
Mécanisme D'action
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide acts as a potent and selective inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synapse back into the presynaptic neuron. By inhibiting the dopamine transporter, 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide increases the concentration of dopamine in the synapse, leading to increased activation of dopamine receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide are primarily related to its effects on the dopamine system. Increased dopamine activity in the brain has been associated with a range of effects, including increased locomotor activity, increased reward-seeking behavior, and increased sensitivity to drugs of abuse. However, the specific effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide can vary depending on the dose, route of administration, and individual differences in brain chemistry.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide in lab experiments is its potency and selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine reuptake inhibition without affecting other neurotransmitter systems. However, the psychoactive effects of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide may also limit its usefulness in certain types of experiments, particularly those involving human subjects.
Orientations Futures
There are several potential future directions for research on 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide. One area of interest is the development of new compounds that are more selective for the dopamine transporter and have fewer psychoactive effects. Another area of interest is the use of 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide in studies on the role of the dopamine system in psychiatric disorders such as depression and schizophrenia. Finally, 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide may also be useful in studies on the neurobiology of drug addiction and the development of new treatments for substance use disorders.
Méthodes De Synthèse
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide can be synthesized using a multi-step process that involves the reaction of 1-cyanocyclopentylamine with benzyl chloride to form 1-benzyl-1-cyanocyclopentane. This intermediate is then reacted with indole-3-carboxylic acid to form 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide. The final product is purified using column chromatography.
Applications De Recherche Scientifique
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide has been used in scientific research as a tool to study the dopamine system in the brain. It is often used in animal studies to investigate the effects of dopamine reuptake inhibition on behavior and neurochemistry. 1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide has also been used in studies on drug abuse and addiction.
Propriétés
IUPAC Name |
1-benzyl-N-(1-cyanocyclopentyl)indole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O/c23-16-22(12-6-7-13-22)24-21(26)19-15-25(14-17-8-2-1-3-9-17)20-11-5-4-10-18(19)20/h1-5,8-11,15H,6-7,12-14H2,(H,24,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ITKHBIGMINZLJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C#N)NC(=O)C2=CN(C3=CC=CC=C32)CC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-benzyl-N-(1-cyanocyclopentyl)-1H-indole-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![(4-((2-(phenoxymethyl)-1H-benzo[d]imidazol-1-yl)methyl)piperidin-1-yl)(thiophen-3-yl)methanone](/img/structure/B2639973.png)

![2-[(E)-But-2-enyl]-6-(furan-2-ylmethyl)-4-methyl-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B2639976.png)







